molecular formula C25H23N3O4S2 B6555011 ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040661-59-3

ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6555011
CAS No.: 1040661-59-3
M. Wt: 493.6 g/mol
InChI Key: DGRKEMCHAAHGLR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a diverse range of applications in scientific research. It features a fused thieno[3,2-d]pyrimidine core, a benzamide moiety, and is functionalized with ethyl and sulfanyl groups. The presence of these different functional groups provides the compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including condensation and cyclization reactions. One common approach is:

  • Preparation of the thieno[3,2-d]pyrimidine core: : This often starts with the cyclization of an appropriate thiourea derivative with a β-ketoester under acidic conditions to form the thieno[3,2-d]pyrimidine ring system.

  • Functionalization of the core: : Introduction of ethyl and phenyl groups into the thieno[3,2-d]pyrimidine scaffold through selective alkylation and arylation reactions.

  • Formation of the benzamide moiety: : Coupling of the functionalized thieno[3,2-d]pyrimidine with a benzoyl chloride derivative in the presence of a base to form the final product.

Industrial Production Methods

While laboratory synthesis is detailed, industrial-scale production requires optimization of yield and purity. This involves the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl groups in the thieno[3,2-d]pyrimidine and benzamide structures can be selectively reduced to alcohols using reducing agents like sodium borohydride.

  • Substitution: : The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, which can then be further derivatized.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Hydrochloric acid, sodium hydroxide.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Alcohols, corresponding reduced forms of the original structure.

  • Substitution products: Carboxylic acids, various ester or amide derivatives.

Scientific Research Applications

Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate finds applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: : Potential therapeutic agent due to its biological activity, though extensive studies are required to confirm efficacy and safety.

  • Industry: : Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is closely related to its structure. It interacts with biological molecules through:

  • Molecular Targets: : Likely targets include enzymes and receptors with affinity for its thieno[3,2-d]pyrimidine scaffold.

  • Pathways Involved: : It may modulate specific biochemical pathways by inhibiting or activating enzymes or by binding to receptor sites, thus altering cellular responses.

Comparison with Similar Compounds

Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific functional group arrangement. Similar compounds include:

  • Ethyl 3-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Lacks the phenyl group, resulting in different reactivity and biological activity.

  • Ethyl 3-[2-({4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Differently substituted derivatives showing variation in properties.

Its uniqueness lies in the combination of the thieno[3,2-d]pyrimidine core with the benzamide moiety, along with ethyl and phenyl substitutions, conferring specific chemical and biological properties not found in its analogs.

There you have it—a deep dive into this compound! Quite a mouthful, but a fascinating molecule indeed.

Properties

IUPAC Name

ethyl 3-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(19(14-33-22)16-9-6-5-7-10-16)27-25(28)34-15-20(29)26-18-12-8-11-17(13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRKEMCHAAHGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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